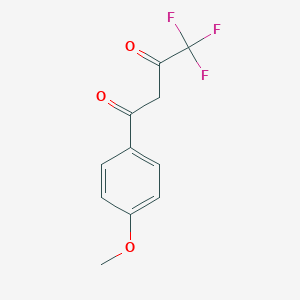

4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEIYSHJFCLFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164902 | |

| Record name | 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15191-68-1 | |

| Record name | 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15191-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione chemical properties

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione: Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated β-diketone that has garnered significant attention in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a trifluoromethyl group, a 1,3-dicarbonyl system, and a methoxyphenyl ring, imparts a distinct set of chemical properties that make it a highly versatile building block. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the compound's acidity, reactivity, and its preference for the enol tautomer, making it a valuable precursor for a wide range of chemical transformations.

This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, spectroscopic profile, unique reactivity, and key applications, offering field-proven insights into its utility.

Core Molecular Features and Physicochemical Properties

The structure of this compound is characterized by the juxtaposition of an aromatic moiety and a fluorinated alkyl chain, bridged by a reactive β-dicarbonyl unit. This arrangement is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 15191-68-1 | [1][2] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1] |

| Molecular Weight | 246.18 g/mol | [1] |

| Synonyms | 1,1,1-trifluoro-4-(4-methoxyphenyl)-2,4-butanedione | [1] |

Synthesis via Claisen Condensation

The most classical and widely adopted method for synthesizing β-diketones is the Claisen condensation.[3] This reaction is a carbon-carbon bond-forming process that occurs between a ketone and an ester in the presence of a strong base.[4][5] For the synthesis of this compound, a mixed (or "crossed") Claisen condensation is employed.

The causality behind this choice is twofold:

-

Component Selection : The reaction involves the condensation of 4-methoxyacetophenone (the ketone component) and ethyl trifluoroacetate (the ester component). Ethyl trifluoroacetate is a highly effective electrophile due to the electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon.[4]

-

Reaction Control : One of the reactants, ethyl trifluoroacetate, lacks α-hydrogens, which prevents it from undergoing self-condensation and simplifies the product mixture, making this a synthetically useful reaction.[6]

The reaction is driven to completion by the deprotonation of the newly formed β-diketone, which has highly acidic protons on the central methylene carbon. This deprotonation forms a resonance-stabilized enolate, making the final step thermodynamically favorable.[5][6]

References

An In-depth Technical Guide to 1-(4-Chlorobenzhydryl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is for research and development purposes only. The CAS number 15191-68-1 provided in the topic request is inconsistently referenced in public databases. The following guide focuses on the well-characterized compound 1-(4-Chlorobenzhydryl)piperazine (CAS: 303-26-4) , which is of significant interest in pharmaceutical research and may be the intended subject of inquiry.

Introduction

1-(4-Chlorobenzhydryl)piperazine is a versatile organic compound that holds a significant position in the landscape of pharmaceutical development and neuroscience research.[1] Structurally, it features a piperazine ring attached to a benzhydryl group, which is further substituted with a chlorine atom on one of the phenyl rings. This unique molecular architecture makes it a valuable precursor and intermediate in the synthesis of a wide array of therapeutic agents.[1] Notably, it is recognized as an inactive metabolite of the antihistamines meclizine and chlorcyclizine.[2][3] Furthermore, it has been identified as an impurity in commercial preparations of hydroxyzine and cetirizine.[3] Its utility extends to the synthesis of novel compounds, including voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, anticancer agents, and next-generation antihistamines.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies, and its pivotal role in medicinal chemistry.

Physicochemical Properties

The physicochemical properties of 1-(4-Chlorobenzhydryl)piperazine are fundamental to its handling, formulation, and biological activity. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 303-26-4 | [3][4] |

| Molecular Formula | C₁₇H₁₉ClN₂ | [1][3] |

| Molecular Weight | 286.80 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 65-70 °C (lit.) or 75 °C | [4] |

| Boiling Point | 178-180 °C at 0.5 mmHg (lit.) or 180 °C at 0.8 mmHg | [1][4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, DMF, and DMSO.[3] | [3][5] |

| Purity | ≥98% | [3] |

| pH Level | Neutral | [5] |

| UV max (λmax) | 231 nm | [3] |

Chemical Structure and Reactivity

The chemical structure of 1-(4-Chlorobenzhydryl)piperazine is central to its reactivity and its utility as a synthetic intermediate.

References

An In-depth Technical Guide to the Mass Spectrometric Analysis of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (CAS: 15191-68-1), a fluorinated β-diketone of interest in chemical synthesis and drug development. While empirical mass spectra for this specific compound are not widely available in public repositories, this document leverages established principles of mass spectrometry, fragmentation patterns of close structural analogs, and general protocols to construct a predictive analytical framework. We detail optimized methodologies for both gas chromatography-electron ionization mass spectrometry (GC-EI-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). The core of this guide is a predictive analysis of the fragmentation pathways under hard (EI) and soft (ESI) ionization conditions, providing researchers with the necessary tools to identify, characterize, and quantify this molecule with high confidence.

Introduction and Molecular Overview

This compound is a β-diketone featuring a terminal trifluoromethyl group and a 4-methoxyphenyl (anisole) moiety. Its molecular structure presents several key features that dictate its behavior in a mass spectrometer: two carbonyl groups, an acidic methylene bridge, a robust trifluoromethyl group, and an aromatic ring with an electron-donating methoxy group. Understanding the mass spectrometric profile is crucial for reaction monitoring, purity assessment, and metabolic studies.

Table 1: Molecular Properties of the Analyte

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₃O₃ | [1] |

| Molecular Weight | 246.18 g/mol | [1] |

| Exact Mass | 246.05038 Da | [2] |

| Structure | ||

The presence of the highly electronegative fluorine atoms and the distinct functionalities within the molecule leads to characteristic and predictable fragmentation patterns, which we will explore in detail.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. This "fingerprint" is invaluable for structural elucidation. While a published spectrum for the title compound is unavailable, we can predict its fragmentation with high confidence based on the known behavior of β-diketones, fluorinated compounds, and anisole derivatives.[3][4]

Recommended GC-EI-MS Protocol

This protocol is designed to achieve robust separation and clear fragmentation for non-volatile small molecules like the target analyte.[5][6]

Experimental Protocol: GC-EI-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.[7]

-

Dilute the stock solution to a working concentration of approximately 10 µg/mL using the same solvent.

-

Transfer a minimum of 50 µL to a 1.5 mL glass autosampler vial. Ensure the sample is free of particulates.[5]

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, 250°C. A 1 µL injection volume is standard.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar DB-5ms or equivalent column (30 m x 0.25 mm x 0.25 µm) is recommended for good peak shape.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns and allows for comparison with library spectra.[8]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

-

Predicted EI Fragmentation Pathways

The molecular ion (M⁺•) is expected at m/z 246 . The fragmentation will be dominated by cleavages at the bonds alpha to the carbonyl groups, a process driven by the formation of stable acylium cations.

The primary fragmentation routes are predicted as follows:

-

α-Cleavage (Route A): Cleavage of the C-C bond between the carbonyls, leading to the formation of the highly stable 4-methoxybenzoyl cation.

-

α-Cleavage (Route B): Cleavage of the bond between the methylene carbon and the trifluoroacetyl group, forming the trifluoroacetyl cation.

-

Anisole Moiety Fragmentation: Subsequent fragmentation of the 4-methoxybenzoyl cation.

-

Trifluoromethyl Group Cleavage: Formation of the highly stable trifluoromethyl cation.

Figure 1: Predicted EI fragmentation pathways for the target analyte.

Table 2: Predicted Key Ions in the EI Mass Spectrum

| m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Abundance |

| 246 | [C₁₁H₉F₃O₃]⁺• | Molecular Ion | Low |

| 135 | [CH₃O-C₆H₄-CO]⁺ | α-Cleavage (Route A) | High (likely Base Peak) |

| 107 | [CH₃O-C₆H₄]⁺ | Loss of CO from m/z 135 | Moderate |

| 97 | [CF₃CO]⁺ | α-Cleavage (Route B) | Moderate |

| 69 | [CF₃]⁺ | Loss of CO from m/z 97 | High |

| 77 | [C₆H₅]⁺ | Fragmentation of anisole ring | Moderate-Low |

The prediction of m/z 135 as the base peak is supported by data from its structural analog, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, where the corresponding p-toluoyl cation (m/z 119) is a major fragment.[9] Similarly, the presence of a strong signal at m/z 69 for the [CF₃]⁺ ion is a hallmark of trifluoromethyl-containing compounds.[9]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for analyzing polar molecules and obtaining molecular weight information with minimal fragmentation.[10] It is the method of choice when coupling liquid chromatography to a mass spectrometer for quantitative studies.

Recommended LC-ESI-MS Protocol

This protocol is designed for sensitive detection and quantification of the analyte in complex matrices.

Experimental Protocol: LC-ESI-MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute the stock solution to a working concentration (e.g., 10-1000 ng/mL) using the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile. The acidic mobile phase promotes protonation for positive ion mode detection.[11]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 30% B, hold for 0.5 min.

-

Ramp to 95% B over 5 min.

-

Hold at 95% B for 2 min.

-

Return to 30% B and equilibrate for 2.5 min.

-

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

-

Cone Voltage: 20-40 V. This can be optimized to either minimize in-source fragmentation or induce it for structural confirmation.[12]

-

Desolvation Gas: Nitrogen at a flow rate of 600 L/hr and a temperature of 350°C.

-

Mass Range: Scan from m/z 100 to 400.

-

Predicted ESI-MS Adducts and Ions

Given its structure, the analyte is expected to ionize well in both positive and negative modes.

Figure 2: Predicted ions formed in positive and negative ESI modes.

-

Positive Ion Mode: The most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 247.06 . Protonation will likely occur on one of the carbonyl oxygens. Depending on the purity of the solvents and glassware, sodium [M+Na]⁺ (m/z 269.04) and potassium [M+K]⁺ (m/z 285.01) adducts are also commonly observed.[10]

-

Negative Ion Mode: The methylene protons located between the two electron-withdrawing carbonyl groups are acidic. Therefore, the molecule will readily deprotonate to form the [M-H]⁻ ion at m/z 245.04 . This mode can be highly sensitive and specific for β-diketones.

Minimal fragmentation is expected under standard ESI conditions. For structural confirmation, tandem mass spectrometry (MS/MS) would be required. In an MS/MS experiment on the [M+H]⁺ precursor, the most likely product ion would be m/z 135, corresponding to the loss of a neutral trifluoroacetone molecule.

Conclusion and Best Practices

This guide provides a robust, predictive framework for the mass spectrometric analysis of this compound. For unambiguous identification via EI-MS, the key diagnostic ions are the molecular ion at m/z 246 and the primary fragments at m/z 135 (4-methoxybenzoyl cation) and m/z 69 ([CF₃]⁺). For sensitive quantification and molecular weight confirmation, LC-ESI-MS is the superior technique, with the [M+H]⁺ ion (m/z 247) in positive mode and the [M-H]⁻ ion (m/z 245) in negative mode serving as the primary targets. The provided protocols represent optimized starting points that should be applicable to most modern GC-MS and LC-MS platforms, enabling researchers to confidently integrate this compound into their analytical workflows.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uoguelph.ca [uoguelph.ca]

- 6. asbcnet.org [asbcnet.org]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nebiolab.com [nebiolab.com]

- 11. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elementlabsolutions.com [elementlabsolutions.com]

Infrared Spectroscopy of Trifluoromethyl β-Diketones: A Structural and Mechanistic Analysis

An In-Depth Technical Guide

Introduction: The Significance of Fluorinated β-Diketones

Trifluoromethyl β-diketones are a versatile class of organic compounds characterized by a 1,3-dicarbonyl structure with a terminal trifluoromethyl (-CF₃) group. This unique structural motif imparts significant properties, making them invaluable in various scientific domains. They serve as crucial precursors in the synthesis of complex heterocyclic compounds and are widely employed as potent chelating agents for metal ions, finding applications from catalysis to materials science.[1][2][3] The introduction of the highly electronegative -CF₃ group dramatically influences the electronic structure and chemical behavior of the molecule, most notably its tautomeric equilibrium, which is the central theme of its infrared (IR) spectroscopic analysis. This guide provides an in-depth exploration of the IR spectroscopy of these compounds, focusing on the interplay between their structure, tautomerism, and vibrational characteristics.

Part 1: The Dominant Influence of Keto-Enol Tautomerism

Unlike simple ketones, β-diketones exist as a dynamic equilibrium between a diketo form and two possible enol tautomers.[4] For an asymmetrical β-diketone like 1,1,1-trifluoroacetylacetone (TFAA), where R₁ = CF₃ and R₂ = CH₃, the equilibrium involves the diketo form and two distinct enol forms.

The presence of the potent electron-withdrawing trifluoromethyl group profoundly shifts this equilibrium. Due to the inductive effect of the -CF₃ group, the acidity of the adjacent carbonyl protons is increased, and the resulting enolate is stabilized. Consequently, trifluoromethyl β-diketones exist almost exclusively in their chelated cis-enol forms in nonpolar media.[5][6] For instance, 1,1,1-trifluoroacetylacetone exists predominantly (>97%) as the enol tautomer, a significant increase compared to acetylacetone (~85%).[3][7] This stabilization arises from the formation of a strong intramolecular hydrogen bond within a six-membered ring, creating a pseudo-aromatic system. Infrared spectroscopy is an exceptionally sensitive tool for probing this equilibrium, as the keto and enol forms possess distinct and readily identifiable vibrational signatures.

Caption: Keto-enol tautomerism in an asymmetrical trifluoromethyl β-diketone.

Part 2: Decoding the Vibrational Spectrum

The infrared spectrum of a trifluoromethyl β-diketone is a composite of the vibrational modes of its constituent functional groups, heavily modulated by the dominant enol structure.

Signature Bands of the Enol Tautomer

Given that the enol form is overwhelmingly favored, its spectral features dominate the IR landscape. The key lies in recognizing the vibrations associated with the conjugated, hydrogen-bonded system.

-

O-H Stretching Vibration (νO-H): The strong intramolecular hydrogen bond in the chelated enol ring causes the O-H stretching band to be exceptionally broad and shifted to a lower frequency, typically appearing in the 3300-2700 cm⁻¹ region. This broadness is a hallmark of strong hydrogen bonding.

-

C=O Stretching Vibration (νC=O): In the enol tautomer, the carbonyl group is part of a conjugated system and is also involved in hydrogen bonding. Both effects lower the bond order and shift the stretching frequency significantly downward compared to a typical ketone C=O stretch (~1715 cm⁻¹).[8] This band is typically observed as a strong, sharp absorption in the 1640-1600 cm⁻¹ range.[4][5]

-

C=C Stretching Vibration (νC=C): The enolic double bond gives rise to a strong absorption band, often coupled with the C=O vibration. It is typically found at a slightly lower frequency than the carbonyl stretch, in the 1620-1580 cm⁻¹ region.

-

C-F Stretching Vibrations (νC-F): The trifluoromethyl group itself produces very strong and characteristic absorption bands. These arise from symmetric and asymmetric stretching modes and are typically found in the 1350-1100 cm⁻¹ region.[9][10] Specifically, asymmetric CF₃ stretching appears around 1315 cm⁻¹, while symmetric stretching is observed near 1145 cm⁻¹.[9]

Vibrational Modes of the (Minor) Keto Tautomer

While present in very low concentrations, the diketo form has distinct vibrational modes that may be observable as weak bands, particularly in solvents that can disrupt the enol's intramolecular hydrogen bond.

-

C=O Stretching Vibrations (νC=O): The diketo form possesses two carbonyl groups. These can vibrate in-phase (symmetric stretch) and out-of-phase (asymmetric stretch), often resulting in two closely spaced, strong absorption bands in the 1740-1715 cm⁻¹ region, which is characteristic of non-conjugated ketones.[8] The presence of any absorption in this region can be used to estimate the proportion of the keto tautomer.

The Influence of Solvent Polarity

The position of the keto-enol equilibrium is sensitive to the solvent environment.[11][12][13] While non-polar solvents like hexane or carbon tetrachloride favor the intramolecularly hydrogen-bonded enol form, polar and protic solvents (e.g., water, methanol) can intervene. These solvents can act as hydrogen bond donors and acceptors, competing with and disrupting the internal hydrogen bond of the enol.[14][15] This disruption can slightly destabilize the enol form, potentially increasing the population of the keto tautomer. Spectroscopically, this would manifest as a small increase in the intensity of the keto C=O bands (~1720 cm⁻¹) and a corresponding shift or change in the profile of the enol's O-H and C=O bands.

| Tautomer | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Causality Behind Frequency/Shape |

| Enol | O-H | Stretching | 3300 - 2700 | Broad, Medium | Strong intramolecular H-bond weakens the O-H bond. |

| Enol | C=O | Stretching | 1640 - 1600 | Strong, Sharp | Conjugation and H-bonding lower the C=O bond order. |

| Enol | C=C | Stretching | 1620 - 1580 | Strong | Part of the conjugated pseudo-aromatic ring. |

| Enol/Keto | C-F | Asymmetric Stretch | ~1315 | Very Strong | Highly polar bond, characteristic of the CF₃ group.[9] |

| Enol/Keto | C-F | Symmetric Stretch | ~1145 | Very Strong | Highly polar bond, characteristic of the CF₃ group.[9][10] |

| Keto | C=O | Asymmetric/Symmetric Stretch | 1740 - 1715 | Weak (if present) | Unconjugated carbonyl groups with higher bond order.[8] |

Part 3: Experimental Protocol: ATR-FTIR Analysis

This protocol outlines a self-validating method for acquiring a high-quality IR spectrum of a representative trifluoromethyl β-diketone, such as 1,1,1-trifluoroacetylacetone (TFAA), using an Attenuated Total Reflectance (ATR) accessory.

Caption: Standard workflow for ATR-FTIR analysis of a liquid β-diketone.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize. For optimal results, the sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning (Self-Validation Step 1): The integrity of the spectrum depends on a pristine crystal surface. Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a solvent that will not damage it. A common procedure is to wipe with a lint-free tissue soaked in isopropanol, followed by a final rinse with a volatile, non-polar solvent like hexane to remove any organic residues.

-

Background Collection (Self-Validation Step 2): With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient environment and the instrument's response, which will be ratioed against the sample spectrum to produce the final absorbance spectrum. Use parameters appropriate for a high-quality spectrum (e.g., 32 scans, 4 cm⁻¹ resolution, range of 4000-400 cm⁻¹).

-

Sample Application: Place a single, small drop of the liquid trifluoromethyl β-diketone directly onto the center of the ATR crystal. Ensure the crystal is fully covered to maximize signal.

-

Sample Spectrum Collection: Using the exact same collection parameters as the background scan, acquire the sample spectrum. Consistency is key for accurate background subtraction.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan. Apply a baseline correction to remove any broad, underlying artifacts. For ATR spectra, an ATR correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Spectral Analysis and Interpretation:

-

Confirm the absence of significant water vapor bands (sharp lines around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹) and CO₂ (sharp doublet at ~2360 cm⁻¹). Their absence validates the purging and background correction.

-

Identify the characteristic broad O-H stretch of the chelated enol (3300-2700 cm⁻¹).

-

Locate the strong, sharp bands corresponding to the conjugated C=O and C=C stretches between 1640 cm⁻¹ and 1580 cm⁻¹.

-

Identify the intense, signature C-F stretching bands between 1350 cm⁻¹ and 1100 cm⁻¹.

-

Look for any weak signals in the 1740-1715 cm⁻¹ region, which would indicate the presence of the minor keto tautomer.

-

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural elucidation of trifluoromethyl β-diketones. The spectrum is not merely a collection of functional group frequencies but a detailed report on the molecule's dominant chemical reality: the highly stable, intramolecularly hydrogen-bonded enol tautomer. The strong electron-withdrawing nature of the trifluoromethyl group is the causal agent for this stability, which is clearly reflected in the characteristic low-frequency C=O stretch and the broad O-H absorption. By understanding the interplay of tautomerism, conjugation, hydrogen bonding, and solvent effects, researchers can leverage IR spectroscopy to confirm molecular identity, assess purity, and probe the subtle electronic environment of these scientifically vital compounds.

References

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]

- 7. microchem.fr [microchem.fr]

- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 9. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pubs.acs.org [pubs.acs.org]

The Biological Activity of Fluorinated Methoxyphenyl Diketones: A Guide to Synthesis, Mechanistic Insights, and Therapeutic Applications

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of specific chemical moieties can unlock potent and novel biological activities. This guide delves into the compelling class of compounds known as fluorinated methoxyphenyl diketones. We will explore how the unique properties of fluorine, the methoxyphenyl group, and the versatile β-diketone scaffold synergize to create molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This document provides a Senior Application Scientist's perspective on the synthesis, mechanisms of action, and critical experimental workflows for evaluating these promising compounds, moving beyond simple protocols to explain the causal relationships that drive discovery.

The Architectural Blueprint: Why Fluorinated Methoxyphenyl Diketones?

The design of a successful therapeutic agent is a tale of molecular synergy. The compounds at the heart of this guide are a prime example, built from three key architectural components, each chosen for its proven impact on biological systems.

The Fluorine Factor: A Game-Changer in Drug Design

The introduction of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry.[1] Its small size and high electronegativity can profoundly alter a molecule's properties.[2] Strategically replacing hydrogen with fluorine can enhance metabolic stability by strengthening chemical bonds against enzymatic degradation, improve membrane permeability, and increase binding affinity to target proteins.[2][3] This often translates to improved pharmacokinetic profiles and overall drug efficacy.

The Methoxyphenyl Moiety: A Lesson from Nature and Pharmacology

The methoxy group is a common feature in a vast number of natural products and FDA-approved drugs.[4] Its presence is far from accidental. It can significantly influence a molecule's conformation and electronic properties, facilitating crucial ligand-target binding interactions.[4][5] Furthermore, the methoxy group can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it a vital tool for optimizing drug-like properties.[4]

β-Diketones: A Scaffold of Biological Versatility

The 1,3-dicarbonyl, or β-diketone, structure is recognized as a "privileged scaffold" in drug discovery. This arrangement of atoms is not only a versatile synthetic intermediate but is also found in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[6] Their ability to chelate metal ions is particularly noteworthy, as this interaction can give rise to novel mechanisms of action.

The central hypothesis of this guide is that the deliberate combination of these three components—the metabolic stability and binding enhancement from fluorine, the pharmacokinetic modulation of the methoxyphenyl group, and the inherent bioactivity of the β-diketone scaffold—creates a class of molecules with compelling and multifaceted therapeutic potential.

Synthesis and Characterization: From Blueprint to Reality

The translation of a molecular design into a tangible compound requires robust and reproducible synthetic strategies. The causality behind our synthetic choices is rooted in achieving high purity and yield while allowing for structural diversification.

Core Synthesis via Claisen Condensation

The Claisen condensation is a classic and efficient method for forming the β-diketone core. This reaction involves the coupling of an ester with a ketone, facilitated by a strong base. For the synthesis of a representative compound like 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione, this typically involves reacting a methoxy-substituted acetophenone with a trifluoroacetyl ester.

Experimental Protocol: Synthesis of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (A Representative Ligand)

Objective: To synthesize the β-diketone ligand via Claisen condensation.

Materials:

-

4'-Methoxyacetophenone

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Diethyl ether (anhydrous)

-

3M Sulfuric acid

-

Magnetic stirrer and stirring bar

-

Round bottom flask

-

Calcium chloride drying tube

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round bottom flask equipped with a magnetic stirrer, add 100 mL of anhydrous diethyl ether.

-

Base Addition: Slowly add 1.1 equivalents of sodium methoxide to the diethyl ether with stirring.

-

Ester Addition: Add 1.1 equivalents of ethyl trifluoroacetate dropwise to the suspension.

-

Ketone Addition: After 5-10 minutes of stirring, add 1.0 equivalent of 4'-methoxyacetophenone dropwise.

-

Reaction: Allow the mixture to stir overnight at room temperature under a calcium chloride drying tube.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the resulting solid residue in 50 mL of 3M sulfuric acid to neutralize the base and protonate the diketonate.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of Metal Complexes: Enhancing Bioactivity

Research has shown that the biological activity of these ligands can be significantly amplified upon coordination with a metal center, such as copper(II).[6]

Experimental Protocol: Synthesis of a Copper(II) Diketonate Complex

Objective: To synthesize a copper(II) complex from the β-diketone ligand.

Materials:

-

Synthesized β-diketone ligand (e.g., 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione)

-

Copper(II) acetate monohydrate

-

Methanol

-

Water

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve the β-diketone ligand in a minimal amount of methanol. Add one equivalent of a base (e.g., sodium methoxide) to form the sodium salt of the ligand.

-

Reaction: In a separate flask, dissolve 0.5 equivalents of copper(II) acetate monohydrate in a water-methanol mixture.

-

Complexation: Slowly add the ligand salt solution to the copper(II) solution with stirring at room temperature. A precipitate should form.

-

Isolation: Stir the reaction for 2-3 hours. Collect the precipitate by vacuum filtration, wash with water and a small amount of cold methanol.

-

Purification: The green solid product can be purified by recrystallization from a suitable solvent like DMF to yield single crystals.[6]

Diagram: Synthetic Workflow

Here is a diagram illustrating the general workflow from starting materials to the final metal complex.

Caption: General synthetic workflow for diketone ligand and its Cu(II) complex.

Anticancer Activity: Targeting Malignant Cells

A significant body of research points to the potential of fluorinated methoxyphenyl diketones and their metal complexes as anticancer agents.[6] These compounds have demonstrated cytotoxicity against various cancer cell lines, with activities in some cases surpassing that of established chemotherapy drugs like carboplatin.[6]

Proposed Mechanisms of Action

The anticancer effect is not arbitrary; it is believed to stem from specific molecular interactions.

-

Enzyme and Chaperone Inhibition: Molecular docking studies provide compelling theoretical evidence that these compounds interact with key proteins essential for cancer cell survival.[6][7] Targets include ribonucleotide reductase subunit R2 (crucial for DNA synthesis) and the chaperone proteins Hsp70 and Hsp90, which help cancer cells withstand stress and prevent apoptosis.[6][8] By binding to these targets, the compounds disrupt fundamental cellular processes.

-

Induction of Oxidative Stress: The presence of a redox-active metal like copper(II) can catalyze the formation of reactive oxygen species (ROS) within the cell, leading to oxidative stress and subsequent cell death.[8]

Diagram: Proposed Anticancer Mechanism

This diagram illustrates the potential pathways through which these compounds exert their cytotoxic effects.

Caption: Proposed mechanism of anticancer activity via target protein inhibition.

Experimental Workflow: Assessing In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability. It provides a self-validating system: only metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

HeLa (or other cancer) cells and Vero (non-cancer control) cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Summary: Comparative Cytotoxicity

The following table summarizes representative cytotoxicity data for a fluorinated methoxyphenyl β-diketone ligand (HL1) and its copper complex, compared to standard chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Reference |

| HL1 | HeLa | > 200 (Low Activity) | [6] |

| cis-[Cu(L1)2(DMSO)] | HeLa | 119.9 ± 15.1 | [6] |

| HL1 | Vero | > 200 (Low Activity) | [6] |

| cis-[Cu(L1)2(DMSO)] | Vero | > 200 (Low Activity) | [6] |

| Cisplatin | HeLa | 21.2 ± 1.4 | [6] |

| Carboplatin | HeLa | 421.5 ± 7.9 | [6] |

This table demonstrates that complexation with copper significantly enhances cytotoxicity against the HeLa cancer cell line, with potency greater than carboplatin, while showing low toxicity to the non-cancerous Vero cell line.

Antimicrobial Activity: A New Front Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel chemical entities with new modes of action.[6] Fluorinated methoxyphenyl diketones, especially as metal complexes, have emerged as promising candidates in this fight.

Spectrum of Activity

Studies have demonstrated that these compounds possess notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with potency comparable to the antibiotic streptomycin.[6][8] They also exhibit activity against opportunistic fungi.[6] The introduction of fluorine itself has been shown to enhance the antibacterial properties of various molecular scaffolds.[9][10][11]

Proposed Mechanisms of Action

While the precise mechanisms are still under investigation, the leading hypotheses are:

-

Membrane Disruption: Cationic compounds are known to interact electrostatically with negatively charged components of bacterial cell membranes, leading to disorganization and increased permeability.

-

Overcoming Resistance: The introduction of metal ions can provide a mechanism of action that circumvents existing bacterial resistance to conventional organic antibiotics.[6]

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent—the lowest concentration that prevents visible growth of a microbe.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of a test compound against bacterial and fungal strains.

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Test compound stock solution in DMSO

-

Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL

Step-by-Step Methodology:

-

Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the compound stock (at 2x the highest desired concentration) to the first column.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Summary: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| HL1 | S. aureus | 128 | [6] |

| cis-[Cu(L1)2(DMSO)] | S. aureus | 16 | [6] |

| Streptomycin | S. aureus | 16 | [6] |

| HL1 | C. albicans | 128 | [6] |

| cis-[Cu(L1)2(DMSO)] | C. albicans | 256 | [6] |

This data highlights the significant enhancement of antibacterial activity against S. aureus upon complexation with copper, achieving a potency equivalent to streptomycin. The antifungal activity, however, was not improved in this specific case, illustrating the nuanced structure-activity relationships.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of these compounds is not static; it is finely tuned by their chemical structure. Understanding these relationships is key to designing more potent and selective molecules.

-

Influence of Methoxy Group Position: The placement of the methoxy group on the phenyl ring has been shown to impact antimicrobial and cytotoxic activity, likely by altering the electronic properties and steric fit of the molecule in its target binding site.[6][7]

-

Role of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (CF3) group is a critical component, enhancing the acidity of the diketone and influencing its binding characteristics.[12]

-

Impact of Metal Coordination: As demonstrated in the data tables, coordinating the diketone ligand to a copper(II) center consistently and significantly enhances both anticancer and antibacterial activities compared to the ligand alone.[6][8] This underscores the importance of the metal complex in the overall biological profile.

Future Perspectives: The promising in vitro results for fluorinated methoxyphenyl diketones warrant further investigation. Future research should focus on synthesizing a wider library of analogues to refine SAR, exploring other metal complexes to modulate activity, and advancing the most promising candidates into preclinical in vivo models to assess their efficacy and safety profiles.

Conclusion

Fluorinated methoxyphenyl diketones represent a fertile ground for the discovery of new therapeutic agents. The strategic fusion of fluorine's unique chemical properties with the proven pharmacological relevance of the methoxyphenyl and β-diketone scaffolds yields compounds with potent, dual-action anticancer and antimicrobial activities. The enhancement of this activity through metal complexation provides an additional layer of tunability. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon this promising area of medicinal chemistry.

References

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemxyne.com [chemxyne.com]

- 3. nbinno.com [nbinno.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. people.clarkson.edu [people.clarkson.edu]

- 10. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

A Comprehensive Guide to the Cytotoxicity Assessment of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for evaluating the cytotoxic potential of the synthetic compound 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione. While this molecule is recognized as a key intermediate in the synthesis of pharmaceuticals such as Celecoxib, its inherent bioactivity and cytotoxic profile remain largely uncharacterized. This document outlines a structured, multi-tiered experimental approach designed for researchers in drug discovery and development. It details a suite of in vitro assays to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of cell death. The protocols and workflows presented herein are grounded in established methodologies to ensure scientific rigor and data reproducibility, providing a solid foundation for the initial toxicological assessment of this compound.

Introduction and Chemical Profile

This compound is a synthetic organic compound with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol .[1] Its structure features a methoxyphenyl group and a trifluorinated β-diketone moiety, which are functionalities of interest in medicinal chemistry due to their potential to modulate biological activity. While it is a known precursor in the synthesis of the nonsteroidal anti-inflammatory drug Celecoxib, its own therapeutic or toxicological properties have not been extensively studied.[2] Understanding the cytotoxicity of this compound is a critical first step in exploring its potential applications or risks.[3][4] This guide proposes a systematic investigation into the cytotoxic effects of this molecule on various cell lines.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₃O₃ | [1] |

| Molecular Weight | 246.18 g/mol | [1] |

| CAS Number | 15191-68-1 | [1] |

| Appearance | White to orange to green powder/crystal | [5] |

| Purity | >98.0% (GC) | [5] |

Experimental Workflow for Cytotoxicity Assessment

A tiered approach is recommended to systematically evaluate the cytotoxicity of this compound. This workflow ensures a cost-effective and logical progression from broad screening to more detailed mechanistic studies.

References

- 1. chemscene.com [chemscene.com]

- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. 4,4,4-Trifluoro-1-(4-methoxyphenyl)-1,3-butanedione | 15191-68-1 | TCI EUROPE N.V. [tcichemicals.com]

An In-Depth Technical Guide to the Tautomeric Forms of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione in Solution

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione in various solution environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural dynamics, influencing factors, and analytical methodologies pertinent to the characterization of its keto-enol tautomerism.

Introduction: The Dynamic Nature of β-Diketones

β-Diketones, compounds characterized by two carbonyl groups separated by a methylene carbon, are renowned for their existence as a dynamic equilibrium of two constitutional isomers: the keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and a shift in bonding electrons. The equilibrium is a cornerstone of organic chemistry, influencing the reactivity, complexation ability, and spectroscopic properties of these molecules.

For an asymmetrical β-diketone such as this compound, the presence of two distinct carbonyl environments leads to the possibility of two different enol forms, in addition to the diketo form. The equilibrium is significantly influenced by the electronic effects of the substituents. The potent electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating para-methoxyphenyl group play a crucial role in determining the relative stabilities of the tautomeric forms.

Tautomeric and Isomeric Forms in Solution

In solution, this compound can exist in three primary forms: the diketo form and two chelated cis-enol forms. The enol forms are stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring.

The equilibrium between these forms is not static; it is highly dependent on the surrounding environment, particularly the solvent. The interplay of solvent polarity, hydrogen bonding capability, and temperature dictates the predominant tautomeric form in solution.

Caption: Tautomeric equilibrium of this compound.

The Decisive Role of the Solvent

The solvent environment is a critical determinant in the position of the keto-enol equilibrium. The polarity and hydrogen-bonding capacity of the solvent can selectively stabilize one tautomer over the others.

-

Nonpolar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In nonpolar, aprotic solvents, the enol form is generally favored.[1] This is because the intramolecular hydrogen bond of the enol is a significant stabilizing factor that is not disrupted by solvent interactions.[1]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Polar aprotic solvents can also favor the enol form, although the equilibrium may shift compared to nonpolar solvents. These solvents can interact with the dipole moments of the tautomers.

-

Polar Protic Solvents (e.g., Methanol, Water): In polar protic solvents, the diketo form often becomes more prevalent.[1] This is due to the ability of the solvent to form intermolecular hydrogen bonds with the carbonyl groups of the diketo tautomer, which competes with and can disrupt the intramolecular hydrogen bond of the enol form.[1]

For structurally related methoxy-substituted 1,3-diphenylpropane-1,3-diones, studies have shown that the position of the methoxy group influences the keto-enol equilibrium constant, which can be determined using ¹H NMR.[2][3] Specifically, a para-methoxy group, as in our target molecule, is known to influence the electronic properties of the aromatic ring, which in turn affects the acidity of the enolic proton and the stability of the conjugated system.

Spectroscopic Characterization of Tautomers

The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures, allowing for their identification and quantification in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.

-

¹H NMR: The keto and enol forms exhibit distinct proton signals. The diketo form is characterized by a methylene signal (-CH₂-) typically appearing between 3.5 and 4.5 ppm. The enol form, conversely, shows a vinylic proton (-CH=) signal between 5.5 and 7.0 ppm and a highly deshielded enolic proton (-OH) signal often found between 12 and 17 ppm due to the strong intramolecular hydrogen bond. The relative integration of the methylene and vinylic proton signals allows for the determination of the keto-enol ratio.

-

¹³C NMR: The carbon chemical shifts also differ significantly between the tautomers. The diketo form will show two distinct carbonyl carbon signals, while the enol form will have signals corresponding to the enolic carbons (C=C-OH) and the remaining carbonyl group. The methylene carbon of the keto form is also a key indicator.

-

¹⁹F NMR: The trifluoromethyl group provides a sensitive probe. The chemical shift of the -CF₃ group will be different for the keto and enol forms due to the change in the electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of this compound

| Tautomer | Functional Group | Predicted Chemical Shift (δ, ppm) |

| Diketo | Methylene (-CH₂-) | ~4.0 - 4.5 |

| Aromatic (Ar-H) | ~6.9 - 7.9 | |

| Methoxy (-OCH₃) | ~3.8 | |

| Enol | Vinylic (-CH=) | ~6.0 - 6.5 |

| Enolic (-OH) | ~13 - 15 | |

| Aromatic (Ar-H) | ~6.9 - 8.0 | |

| Methoxy (-OCH₃) | ~3.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium as the keto and enol forms have different electronic structures and thus different absorption maxima. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition). For similar β-diketones, the enol form shows a strong absorption band in the 300-350 nm region, while the keto form absorbs at shorter wavelengths, often below 300 nm.[2] By monitoring the changes in the absorption spectrum in different solvents, the shift in the tautomeric equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Diketo Form: Characterized by two distinct carbonyl stretching frequencies (νC=O) in the region of 1700-1750 cm⁻¹.

-

Enol Form: Shows a lower frequency C=O stretch (around 1600-1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. A broad O-H stretching band may also be observed.

Experimental Protocols for Tautomeric Analysis

A robust investigation into the tautomeric forms of this compound requires a systematic experimental approach.

Sample Preparation

-

Solvent Selection: Choose a range of deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆, CD₃OD, C₆D₁₂) and their non-deuterated counterparts for UV-Vis and IR spectroscopy.

-

Concentration: Prepare solutions of the compound at a consistent concentration (e.g., 0.05 M) across all solvents to ensure comparability of results.

NMR Spectroscopic Analysis Workflow

Caption: Workflow for NMR analysis of tautomeric equilibrium.

-

Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra for the sample in each solvent at a constant temperature (e.g., 298 K).

-

Signal Assignment: Identify the characteristic signals for the keto and enol tautomers.

-

Quantification: Integrate the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form in the ¹H NMR spectrum.

-

Calculation of Equilibrium Constant: The tautomeric equilibrium constant (K_T) can be calculated using the following equation: K_T = [Enol] / [Keto] = (Integral of enol vinylic proton) / (0.5 * Integral of keto methylene protons)

UV-Vis Spectroscopic Analysis

-

Spectrum Recording: Record the UV-Vis absorption spectrum of the compound in each selected solvent over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the absorption maxima corresponding to the keto and enol forms. Analyze the changes in the relative intensities of these bands as a function of solvent polarity to determine the direction of the equilibrium shift.

Conclusion and Future Perspectives

The tautomeric behavior of this compound in solution is a complex interplay of structural electronics and solvent interactions. The presence of the electron-withdrawing -CF₃ group and the electron-donating p-methoxyphenyl group creates a nuanced electronic landscape that dictates the relative stabilities of the diketo and enol forms. While the general principles of β-diketone tautomerism provide a strong framework for understanding its behavior, further detailed experimental studies are warranted to precisely quantify the tautomeric ratios in a broad range of solvents. Such data would be invaluable for applications in medicinal chemistry, where tautomeric forms can exhibit different biological activities and pharmacokinetic properties, and in materials science for the design of novel ligands and functional materials.

References

An In-depth Technical Guide to the Solubility of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione

This guide provides a comprehensive technical overview of the solubility characteristics of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (TFMB). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and offers insights into data interpretation.

Introduction: The Significance of a Versatile Diketone

This compound, with CAS Number 15191-68-1, is a fluorinated β-diketone of significant interest in several advanced fields.[1] Its molecular structure, featuring a trifluoromethyl group, a β-diketone moiety, and a methoxyphenyl ring, imparts a unique combination of reactivity and physicochemical properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and a building block for advanced polymers and coatings where thermal stability and chemical resistance are paramount.[2]

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of final products. This guide serves as a foundational resource for scientists working with this compound, enabling informed solvent selection and the development of reproducible experimental procedures.

Theoretical Considerations for Solubility

While extensive quantitative solubility data for this compound is not widely published, a detailed analysis of its molecular structure allows for well-grounded predictions and a deeper understanding of its behavior in various organic solvents.

Molecular Structure and Polarity

The molecule's solubility is governed by the interplay of its three key functional regions:

-

The Trifluoromethyl (-CF3) Group: This highly electronegative group reduces the basicity of the adjacent carbonyl and can participate in non-covalent interactions, but it does not act as a hydrogen bond donor. Its presence significantly influences the electronic properties of the molecule.

-

The Methoxyphenyl (CH3O-C6H4-) Group: The phenyl ring introduces a nonpolar, aromatic character, while the methoxy group adds a polar ether linkage and can act as a hydrogen bond acceptor.

-

The β-Diketone Moiety (-C(O)CH2C(O)-): This is the most dynamic part of the molecule, capable of existing in equilibrium between the diketo and enol tautomeric forms.

The computed LogP (octanol-water partition coefficient) of approximately 2.4 suggests that the compound is moderately lipophilic, indicating a preference for organic solvents over water.[1]

The Critical Role of Keto-Enol Tautomerism

A key feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is highly sensitive to the solvent environment.[3]

Caption: Keto-Enol Tautomerism of the title compound.

-

In Polar Protic Solvents (e.g., Alcohols): These solvents can hydrogen bond with the carbonyl groups of the keto form and the hydroxyl group of the enol form, often favoring the keto tautomer.

-

In Apolar Aprotic Solvents (e.g., Toluene, Hexane): The enol form is stabilized by a strong intramolecular hydrogen bond, making it the predominant species in non-polar environments.[3][4]

This tautomeric shift directly impacts solubility. A solvent that stabilizes one tautomer over the other will generally exhibit higher solvating power.

Predictive Solubility Based on "Like Dissolves Like"

Based on the structural analysis, we can predict the compound's relative solubility in common organic solvents:

-

High Solubility Expected: In moderately polar aprotic solvents like acetone , ethyl acetate , and tetrahydrofuran (THF) . These solvents can interact favorably with both the keto and enol forms.

-

Moderate to Good Solubility Expected: In polar protic solvents like methanol and ethanol . For a structurally similar compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, the solubility in 95% ethanol is reported as 25 mg/mL, providing a useful benchmark.

-

Lower Solubility Expected: In highly nonpolar solvents such as hexane and cyclohexane . While the enol form may be stable, the overall polarity mismatch will limit solubility.

-

Very Low Solubility Expected: In water , due to the compound's significant nonpolar surface area and moderate lipophilicity.

Quantitative Determination of Solubility: An Experimental Protocol

The following is a robust, self-validating protocol for the gravimetric determination of solubility. This method is reliable and provides accurate, quantitative data suitable for research and development purposes.

Principle

A saturated solution of the compound is prepared in the solvent of interest at a precisely controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the solid residue is determined. Solubility is calculated from the mass of the solute and the volume of the solvent.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation: Pre-weigh several clean, dry glass vials and record their masses (Mass_vial).

-

Sample Addition: To a larger vial, add a known volume of the chosen solvent (e.g., 10 mL). Add an excess amount of this compound, ensuring a significant amount of undissolved solid remains at the bottom. This is crucial to guarantee saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated. Longer times (48-72 hours) may be necessary and should be validated.

-

Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle completely, maintaining the constant temperature.

-

Filtration: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. Immediately pass the solution through a 0.22 µm syringe filter directly into one of the pre-weighed vials. The filtration step is critical to remove any microscopic solid particles, which would otherwise lead to erroneously high results.

-

Mass Determination: Immediately cap the vial containing the filtered aliquot and weigh it. Record the total mass (Mass_total).

-

Solvent Evaporation: Evaporate the solvent from the vial. This can be done in a fume hood, on a gentle hot plate, or using a rotary evaporator. For volatile solvents, a gentle stream of nitrogen can be used.

-

Drying: Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed.

-

Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it to determine the final mass (Mass_final).

-

Calculation:

-

Mass of solute (Mass_solute) = Mass_final - Mass_vial

-

Mass of solution (Mass_solution) = Mass_total - Mass_vial

-

Mass of solvent (Mass_solvent) = Mass_solution - Mass_solute

-

Assuming the density of the solvent is known, the volume of the solvent can be calculated. For simplicity, if a precise volume of supernatant was taken, solubility can be expressed as: Solubility (mg/mL) = Mass_solute (mg) / Volume of aliquot (mL)

-

Data Presentation and Interpretation

The results of the solubility determination should be recorded systematically. Below is a template table for data collection, populated with hypothetical data for illustrative purposes.

| Solvent | Temperature (°C) | Aliquot Volume (mL) | Mass of Solute (mg) | Calculated Solubility (mg/mL) | Observations |

| Acetone | 25.0 | 2.00 | 150.4 | 75.2 | Readily dissolves |

| Ethanol (95%) | 25.0 | 2.00 | 51.2 | 25.6 | Soluble with warming |

| Ethyl Acetate | 25.0 | 2.00 | 125.8 | 62.9 | Dissolves well |

| Toluene | 25.0 | 2.00 | 30.6 | 15.3 | Moderately soluble |

| Hexane | 25.0 | 2.00 | 1.8 | 0.9 | Sparingly soluble |

| Water | 25.0 | 2.00 | <0.2 | <0.1 | Practically insoluble |

Interpreting the Results: The quantitative data will provide a clear solubility profile. This profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and workup to ensure efficient reactions and minimize product loss.

-

Purification: Designing crystallization procedures by identifying a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.[5]

-

Formulation: Developing stable solutions for analytical standards or for incorporation into final products, such as coatings or pharmaceutical formulations.

Conclusion

This compound is a compound with significant potential, and a thorough understanding of its solubility is fundamental to unlocking its utility. While published quantitative data is scarce, its solubility can be reliably predicted through an analysis of its molecular structure and keto-enol tautomerism. Furthermore, the detailed experimental protocol provided in this guide empowers researchers to generate high-quality, quantitative solubility data in their own laboratories. This foundational knowledge is a critical prerequisite for the successful application of this versatile compound in both pharmaceutical and materials science research.

References

An In-depth Technical Guide to the Discovery and History of Trifluoromethylated 1,3-Diones

Abstract

The introduction of the trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal and materials chemistry, imparting unique physicochemical properties that can dramatically enhance the performance of parent compounds. Among the vast array of trifluoromethylated building blocks, 1,3-diones bearing a CF3 moiety hold a position of particular significance. Their distinct electronic characteristics, pronounced keto-enol tautomerism, and versatile reactivity have established them as indispensable synthons for a wide range of applications, from pharmaceuticals to advanced materials. This technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethylated 1,3-diones, delving into their seminal syntheses, fundamental chemical properties, and their evolution into critical components in contemporary research and development.

A Historical Perspective: The Dawn of Organofluorine Chemistry and the Emergence of Trifluoromethylated 1,3-Diones

The journey to the synthesis and understanding of trifluoromethylated 1,3-diones is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was reported by Dumas and Péligot in 1835, the field remained relatively nascent for nearly a century due to the challenges of handling highly reactive fluorinating agents.[1] A significant breakthrough came in 1898 when Swarts first introduced the trifluoromethyl group to an aromatic ring, a pivotal moment that laid the groundwork for the development of a vast array of trifluoromethylated compounds.[2]

The mid-20th century witnessed a surge in organofluorine research, driven in part by the demands of World War II and the burgeoning plastics industry.[2][3] It was within this fertile scientific landscape that the first syntheses of trifluoromethylated β-diketones were reported. A landmark 1947 paper by Albert L. Henne and his colleagues detailed the "Alkaline condensation of fluorinated esters with esters and ketones," a work that can be considered a foundational moment in the history of trifluoromethylated 1,3-diones.[4] This research demonstrated that the Claisen condensation, a classic carbon-carbon bond-forming reaction, could be effectively applied to fluorinated esters, paving the way for the synthesis of compounds like 1,1,1-trifluoroacetylacetone.

The significance of this early work cannot be overstated. It provided chemists with a reliable method to access a new class of fluorinated building blocks, opening the door to exploring their unique chemical properties and potential applications.

The Cornerstone of Synthesis: The Claisen Condensation

The Claisen condensation remains the most fundamental and widely employed method for the synthesis of trifluoromethylated 1,3-diones.[5][6][7] This reaction involves the base-mediated condensation of a trifluoroacetyl ester with a ketone possessing at least one α-hydrogen.

The Underlying Mechanism: A Step-by-Step Examination

The mechanism of the Claisen condensation for the synthesis of trifluoromethylated 1,3-diones proceeds through a series of well-defined steps. The strong electron-withdrawing nature of the trifluoromethyl group plays a crucial role in the reactivity of the starting ester.

Caption: The mechanism of the Claisen condensation for the synthesis of trifluoromethylated 1,3-diones.

Experimental Protocol: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (Trifluoroacetylacetone)

-

Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium ethoxide (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of Ketone: Cool the flask in an ice bath and add acetone (1.0 equivalent) dropwise to the stirred suspension of sodium ethoxide.

-

Addition of Trifluoroester: After the addition of acetone is complete, add ethyl trifluoroacetate (1.0 equivalent) dropwise from the dropping funnel over a period of 1 hour.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Workup: Pour the reaction mixture into a beaker containing ice and water. Acidify the aqueous solution with dilute hydrochloric acid until the pH is approximately 3-4.

-

Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

The Unique Chemical Character of Trifluoromethylated 1,3-Diones

The presence of the highly electronegative trifluoromethyl group imparts a unique set of chemical properties to 1,3-diones, distinguishing them from their non-fluorinated analogs.

Enhanced Acidity and Keto-Enol Tautomerism